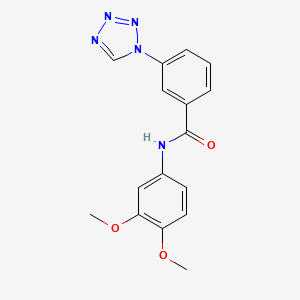

N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenyl substituent and a tetrazole ring at the meta-position of the benzamide core. Tetrazole rings are heterocyclic moieties with four nitrogen atoms, known for their metabolic stability and ability to act as bioisosteres for carboxylic acids, enhancing bioavailability and binding affinity in medicinal chemistry applications . The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with improved solubility and receptor interactions .

Properties

Molecular Formula |

C16H15N5O3 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O3/c1-23-14-7-6-12(9-15(14)24-2)18-16(22)11-4-3-5-13(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |

InChI Key |

CCBFLSWGDZSZLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. For example, compounds with similar structures have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with promising results .

| Microorganism | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 2 |

| Escherichia coli | Moderate inhibition | 8 |

| Candida albicans | Effective antifungal activity | 4 |

Antiviral Properties

This compound and its analogs have also been investigated for their antiviral potential. Certain benzimidazole derivatives have shown efficacy against viruses such as HIV and Hepatitis B. For instance, some compounds demonstrated notable activity as reverse transcriptase inhibitors .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Related benzamide derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that this compound may exhibit similar effects, potentially reducing inflammation in various models .

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial activity of several benzamide derivatives, this compound was included in a panel of compounds tested against common pathogens. The results indicated that this compound had a minimal inhibitory concentration comparable to standard antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-HIV Activity

Another significant study focused on the antiviral properties of benzimidazole derivatives against HIV. The findings revealed that compounds structurally related to this compound exhibited promising activity against HIV strains in vitro, highlighting their potential use in developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives (e.g., and )

- Core Structure : Benzimidazole-carboxamide derivatives (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) feature a fused benzene-imidazole ring system, differing from the benzamide-tetrazole scaffold of the target compound .

- Synthesis : One-pot reductive cyclization using sodium dithionite in DMSO is employed for benzimidazoles, whereas tetrazole-containing analogs may require separate tetrazole ring formation steps .

Hydrazide-Linked Benzimidazoles (e.g., )

- Structure : Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) incorporate hydrazide and benzaldehyde-derived groups.

- Synthesis : Multi-step processes involving hydrazine hydrate condensation contrast with the likely direct amidation used for the target compound .

- Bioactivity : Hydrazide groups may confer chelating properties, but tetrazoles offer superior metabolic stability in vivo .

N,O-Bidentate Directing Groups (e.g., )

- Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate group for metal-catalyzed C–H functionalization.

- Comparison : The tetrazole in the target compound could similarly act as a directing group, but its stronger acidity (pKa ~4.9 for tetrazole vs. ~14 for alcohols) may enhance coordination with transition metals .

Simple Benzamide Analogs (e.g., )

- Example : N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) shares the 3,4-dimethoxyphenyl motif but lacks a tetrazole.

- Synthesis : Direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) suggests a scalable route that could be adapted for the target compound by substituting the amine with a tetrazole-bearing analog .

- Physicochemical Properties : The absence of a tetrazole in Rip-B may reduce water solubility compared to the target compound, as tetrazoles often improve hydrophilicity .

Imidazole- and Thiazole-Containing Analogs (e.g., and )

- Imidazole Example : N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) replaces tetrazole with imidazole.

- Thiazole Example: N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide features a thiazole ring.

- Key Differences :

- Electronic Effects : Tetrazoles are more electron-deficient than imidazoles or thiazoles, influencing π-π stacking and charge-transfer interactions .

- Synthetic Complexity : Thiazole synthesis often requires Hantzsch-type cyclization, whereas tetrazoles are typically formed via [2+3] cycloaddition between nitriles and sodium azide .

Research Implications

- Pharmacological Potential: The tetrazole group in the target compound may improve binding to targets like angiotensin II receptors, where tetrazoles are established bioisosteres .

- Synthetic Optimization : Adapting ’s high-yield amide coupling method could streamline the target compound’s synthesis if compatible tetrazole-bearing amines are available.

- Structure-Activity Relationships (SAR) : Comparative studies with ’s benzimidazoles and ’s thiazoles could elucidate the role of heterocycle choice in modulating bioactivity.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₃ |

| Molecular Weight | 353.38 g/mol |

| LogP | 1.377 |

| Polar Surface Area | 79.519 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of methoxy groups on the phenyl ring also enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines (e.g., A-431 and Jurkat), the compound displayed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity. The mechanism of action appears to involve the activation of apoptotic pathways through mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro tests against both Gram-positive and Gram-negative bacteria revealed that it possesses substantial antibacterial activity, likely due to the presence of the tetrazole moiety which is known for enhancing antimicrobial effects.

Table: Antimicrobial Activity Results

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the methoxy groups and the tetrazole ring are crucial for the biological activity of this compound. Modifications in these regions can lead to variations in potency against different biological targets.

Key Findings:

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a 3-(1H-tetrazol-1-yl)benzoic acid derivative with 3,4-dimethoxyaniline. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .

- Tetrazole Introduction : Tetrazole rings can be synthesized via [2+3] cycloaddition between nitriles and sodium azide, requiring careful temperature control (reflux in ethanol, 80–100°C) .

- Optimization : Yield improvements (e.g., >70%) are achieved by adjusting stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity (ethanol or THF), and catalytic acid (e.g., 5 drops glacial acetic acid) to enhance reactivity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the tetrazole moiety and verifying regioselectivity?

Answer:

- 1H/13C NMR : The tetrazole proton appears as a singlet near δ 8.9–9.2 ppm, while the dimethoxyphenyl group shows distinct aromatic splitting (δ 6.7–7.1 ppm) and methoxy peaks at δ 3.8–3.9 ppm .

- FT-IR : Stretching vibrations for tetrazole (C=N at ~1600 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 368) .

Advanced: How can crystallographic studies resolve polymorphism in benzamide derivatives, and what metrics are critical for structural validation?

Answer:

- Single-Crystal XRD : Polymorph identification requires indexing crystals in monoclinic (e.g., P21/c) or orthorhombic systems. For example, lattice parameters (a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, β = 93.49°) distinguish polymorphs .

- Validation Metrics :

Advanced: What computational approaches are suitable for analyzing the electronic effects of the dimethoxyphenyl group on bioactivity?

Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets assess electronic properties. The dimethoxyphenyl group’s electron-donating methoxy substituents increase HOMO density (-5.8 eV), enhancing binding to hydrophobic pockets .

- Molecular Docking (AutoDock Vina) : Dock into target proteins (e.g., kinase domains) with flexible side chains. Results show the tetrazole forms salt bridges with Arg residues (binding energy ≤ -8.5 kcal/mol) .

- NBO Analysis : Delocalization energy (~30 kcal/mol) between methoxy O and benzamide π-system stabilizes the bioactive conformation .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Experimental Replication : Standardize assays (e.g., IC50 measurements using identical cell lines, e.g., HEK293 vs. HeLa) and control batches for purity (>98%) .

- Meta-Analysis : Compare data across studies using tools like PRISMA. For example, conflicting IC50 values (e.g., 2 µM vs. 10 µM) may arise from variations in ATP concentration (1 mM vs. 100 µM) in kinase assays .

- Structural-Activity Studies : Introduce methyl groups at the benzamide para position to test steric effects on potency .

Advanced: What strategies mitigate challenges in regioselective methoxylation during synthesis?

Answer:

- Directed Ortho-Metalation (DoM) : Use t-BuLi at -78°C to selectively deprotonate the 3-position of the phenyl ring, followed by quenching with MeOCl .

- Protection/Deprotection : Temporarily protect the tetrazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride), enabling methoxylation at 120°C without side reactions .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assays (Promega) with Src kinase (10 ng/µL) and 10 µM ATP .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) at 48-hour incubation, with IC50 calculated via nonlinear regression .

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, quantified by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.